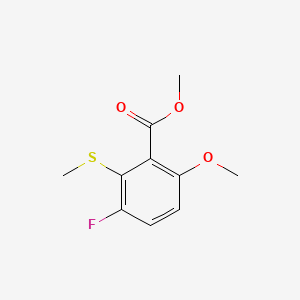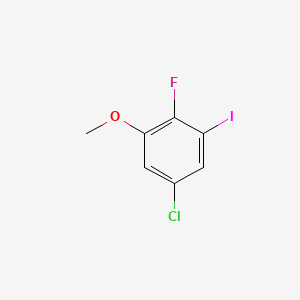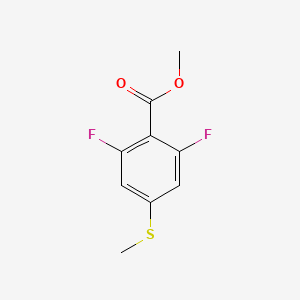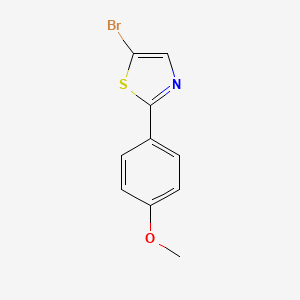
Methyl 3-fluoro-6-methoxy-2-(methylthio)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-6-methoxy-2-(methylthio)benzoate is an organic compound with the molecular formula C10H11FO3S It is a derivative of benzoic acid and contains functional groups such as a methoxy group, a fluoro group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-6-methoxy-2-(methylthio)benzoate can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable aromatic precursor, followed by subsequent functional group transformations. For example, starting from 3-fluoro-6-methoxybenzoic acid, the compound can be synthesized by introducing the methylthio group through a nucleophilic substitution reaction using methylthiolate as the nucleophile .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-6-methoxy-2-(methylthio)benzoate undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-fluoro-6-methoxy-2-(methylthio)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-6-methoxy-2-(methylthio)benzoate involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-fluoro-6-methoxy-2-(methylthio)benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties. The presence of the fluoro, methoxy, and methylthio groups in specific positions can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11FO3S |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 3-fluoro-6-methoxy-2-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H11FO3S/c1-13-7-5-4-6(11)9(15-3)8(7)10(12)14-2/h4-5H,1-3H3 |
InChI Key |
ZIFLVWMQULTKLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)SC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)





![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)




![(1S)-2'-[(Dicyclohexylamino)carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14017923.png)
